molecular formula C9H8F2O2 B2441531 3-Ethoxy-4,5-difluorobenzaldehyde CAS No. 883535-90-8

3-Ethoxy-4,5-difluorobenzaldehyde

Cat. No.: B2441531
CAS No.: 883535-90-8
M. Wt: 186.158
InChI Key: PMMWYKQNNJMXMO-UHFFFAOYSA-N
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Description

3-Ethoxy-4,5-difluorobenzaldehyde: is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of ethoxy and difluoro substituents on a benzaldehyde ring, which imparts unique chemical properties to the compound.

Properties

IUPAC Name

3-ethoxy-4,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMWYKQNNJMXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-4,5-difluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Mechanism of Action

The mechanism by which 3-Ethoxy-4,5-difluorobenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and difluoro substituents can influence the compound’s binding affinity and selectivity, thereby affecting its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4,5-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical and physical properties. These substituents can enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

Biological Activity

3-Ethoxy-4,5-difluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features an ethoxy group and two fluorine atoms positioned on the benzene ring. This unique structure enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa1.3-fold lower than kanamycin (exact MIC not specified)
Staphylococcus aureusSignificant activity (exact MIC not specified)
Escherichia coliModerate activity (exact MIC not specified)
Bacillus subtilisModerate activity (exact MIC not specified)

The compound's antibacterial mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, as suggested by its interaction with specific molecular targets .

2. Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for potential anti-inflammatory properties. The presence of the ethoxy and difluoro groups may enhance its binding affinity to inflammatory mediators, thereby modulating inflammatory pathways.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to inhibit key enzymes involved in bacterial fatty acid synthesis, particularly the enzyme ecKAS III, which plays a crucial role in bacterial metabolism:

  • IC50 Values :
    • Inhibition of ecKAS III: 5.6 µM
    • Another study reported an IC50 of 17.1 µM against the same target .

These findings suggest that the compound's efficacy may stem from its ability to disrupt essential metabolic processes in bacteria.

Case Studies

Study on Antibacterial Activity
A recent study evaluated the antibacterial effects of various fluorinated imines and hydrazones, including derivatives of this compound. The results indicated significant antibacterial potency against Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing MIC values comparable to standard antibiotics like kanamycin .

Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on ecKAS III. The study utilized ligand-docking techniques to understand the binding conformation at the active site, confirming that the compound's structural features contribute to its inhibitory potency .

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